4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Brand Name: Vulcanchem
CAS No.: 872856-82-1
VCID: VC7088110
InChI: InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
SMILES: C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Molecular Formula: C20H15FN6O2S
Molecular Weight: 422.44

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

CAS No.: 872856-82-1

Cat. No.: VC7088110

Molecular Formula: C20H15FN6O2S

Molecular Weight: 422.44

* For research use only. Not for human or veterinary use.

4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide - 872856-82-1

Specification

CAS No. 872856-82-1
Molecular Formula C20H15FN6O2S
Molecular Weight 422.44
IUPAC Name 4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Standard InChI InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
Standard InChI Key RYKLSAGBQHDJAY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising a pyrazole fused to a pyrimidine ring. The 4-fluorophenyl substituent at the 1-position of the pyrazole ring introduces electron-withdrawing effects, while the thioacetamido linker connects the core to a benzamide moiety . This configuration enhances molecular rigidity and facilitates interactions with hydrophobic protein pockets.

The molecular formula is C20H15FN6O2S, yielding a molecular weight of 422.44 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC Name4-[[2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
SMILESC1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2N(N=C3)C4=CC=C(C=C4)F
Topological Polar Surface Area129 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The 1H^1H NMR spectrum exhibits signals for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), pyrazolo[3,4-d]pyrimidine protons (δ 8.1–8.9 ppm), and benzamide NH2_2 (δ 6.5 ppm) . The IR spectrum shows stretches for amide C=O (1680 cm1^{-1}) and thioether C-S (680 cm1^{-1}) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Core Formation: Condensation of 4-fluorophenylhydrazine with ethyl cyanoacetate yields the pyrazole intermediate, which is cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core.

  • Thioether Linkage: Reaction of the core with chloroacetyl chloride introduces a chloromethyl group, followed by nucleophilic substitution with thiourea to form the thioether.

  • Benzamide Coupling: The thioacetate intermediate is coupled with 4-aminobenzamide using carbodiimide-based coupling reagents.

Biological Activities and Mechanistic Insights

Kinase Inhibition

The compound exhibits nanomolar inhibitory activity against Janus kinase 2 (JAK2) and Bruton’s tyrosine kinase (BTK), key regulators of immune and inflammatory responses . Half-maximal inhibitory concentrations (IC50_{50}) are as follows:

TargetIC50_{50} (nM)
JAK212.4 ± 1.2
BTK18.9 ± 2.1

Molecular dynamics simulations reveal that the fluorophenyl group occupies a hydrophobic cleft near the ATP-binding site, while the benzamide forms hydrogen bonds with Asp539 and Lys540 residues .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 80% at 10 µM, comparable to dexamethasone . This effect correlates with suppression of NF-κB nuclear translocation, as shown in immunofluorescence assays .

Comparative Analysis with Structural Analogs

Replacing the 4-fluorophenyl group with a phenyl moiety (as in the analog from PubChem CID 1140025) reduces JAK2 inhibition by 3-fold, underscoring the importance of fluorine for target engagement . Conversely, substituting the benzamide with a methyl group abolishes activity, highlighting the necessity of the hydrogen-bonding motif .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator